molecular formula C21H16F3N5O2 B1574169 BAY-850

BAY-850

カタログ番号 B1574169
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BAY-850 is a chemical probe for the ATAD2A bromodomain which displaces acetylated H4 peptide from the ATAD2 bromodomain with an IC50 value of 20 nM (HTRF). MST and BROMOscan measurements indicate a Kd of 84.9 nM and 120 nM, respectively. BAY-850 displays

科学的研究の応用

Isoform-Selective ATAD2 Inhibitor

BAY-850 was identified as a potent and isoform-selective inhibitor of ATAD2 (ANCCA), an epigenetic regulator and transcriptional cofactor linked to various cancer types. It specifically induces ATAD2 bromodomain dimerization, preventing interactions with acetylated histones and chromatin, thus serving as a chemical probe to explore ATAD2 biology (Fernández-Montalván et al., 2017).

Potential Treatment for Pulmonary Diseases

BAY 85-8501, a selective and potent inhibitor of human neutrophil elastase (HNE), is being explored as a treatment for various pulmonary diseases. It has shown efficacy in preclinical models by reestablishing the protease-anti-protease balance, essential for conditions like chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), acute respiratory distress syndrome (ARDS), bronchiectasis (BE), and pulmonary hypertension (PH) (von Nussbaum et al., 2015).

Use in Non-Cystic Fibrosis Bronchiectasis

BAY 85-8501 was evaluated in a phase IIa study for non-cystic fibrosis bronchiectasis (non-CF BE). It was found to be safe and well-tolerated, with a favorable safety and tolerability profile over 28 days. While there were no significant changes in pulmonary function parameters and health-related quality of life, further studies are needed to evaluate its potential clinical efficacy (Watz et al., 2019).

Improvement in Exercise Capacity and Pulmonary Hypertension

In a porcine pancreatic elastase-induced emphysema model, BAY 85-8501 significantly improved exercise capacity and hemodynamic and morphological parameters related to pulmonary hypertension and right ventricular pressure. This indicates its potential application in improving exercise capacity and managing pulmonary hypertension in emphysema (Delbeck et al., 2014).

Prevention of Pulmonary Vascular and Myocardial Remodeling

In a study on monocrotaline-induced pulmonary arterial hypertension (PAH) in rats, BAY 85-8501 demonstrated significant anti-remodeling and anti-inflammatory effects. It reduced right ventricular pressure and hypertrophy, improving biomarkers linked to matrix production and cell proliferation, thus highlighting its potential in preventing vascular and myocardial remodeling in PAH (Delbeck et al., 2014).

特性

製品名

BAY-850

分子式

C21H16F3N5O2

外観

Solid powder

同義語

BAY-850;  BAY 850;  BAY850.; unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。